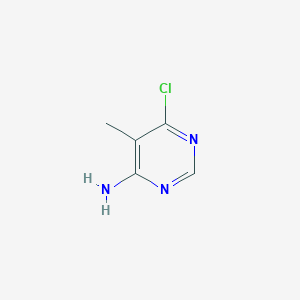

6-Chloro-5-methylpyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIGQYDCSFFHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620319 | |

| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14394-56-0 | |

| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 6 Chloro 5 Methylpyrimidin 4 Amine

Strategic Development of Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has evolved significantly over the years, driven by the need for efficient and selective methods to access these valuable compounds.

Historical Perspective on Pyrimidine Synthesis

The journey of pyrimidine synthesis began in the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea (B33335) and malonic acid. wikipedia.org A systematic study of pyrimidines was later initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Traditionally, the principal synthesis of pyrimidines involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidines. wikipedia.org The Biginelli reaction, a multicomponent reaction, also provides a classic route to dihydropyrimidines. researchgate.netmdpi.com Over time, numerous other methods have been developed, often relying on the condensation of carbonyls with diamines. wikipedia.org For many pyrimidine derivatives, synthesis is often achieved by modifying existing pyrimidine rings rather than constructing the ring system from scratch. wikipedia.org

Challenges in Regioselective Functionalization of Pyrimidine Rings

A significant hurdle in pyrimidine chemistry is achieving regioselective functionalization. The pyrimidine ring contains two nitrogen atoms, which are electron-withdrawing and deactivate the ring towards electrophilic substitution compared to pyridine (B92270). wikipedia.org Protonation and alkylation typically occur at one of the nitrogen atoms. wikipedia.org

The carbon positions of the pyrimidine ring exhibit different reactivities. The 2-, 4-, and 6-positions are electron-deficient, while the 5-position is less so. wikipedia.org This makes electrophilic substitution, such as nitration and halogenation, more favorable at the C5 position. wikipedia.org Conversely, nucleophilic substitution is favored at the electron-deficient C2, C4, and C6 positions.

Controlling the regioselectivity of these reactions, especially when multiple reactive sites are present, is a major challenge. For instance, in a di- or tri-substituted pyrimidine, the existing substituents can influence the position of further functionalization, sometimes leading to a mixture of products. digitellinc.com Achieving selective functionalization at a specific position without affecting others requires careful selection of reagents, catalysts, and reaction conditions. researchgate.netnih.gov Recent strategies have employed directed metalation using reagents like TMPMgCl·LiCl to achieve regioselective functionalization of pyrimidines under mild conditions. researchgate.netnih.gov

Contemporary and Optimized Synthetic Pathways

Modern synthetic chemistry has introduced sophisticated strategies to overcome the challenges associated with pyrimidine synthesis, enabling more efficient and controlled access to complex derivatives like 6-chloro-5-methylpyrimidin-4-amine.

Convergent and Divergent Synthesis Approaches

Both convergent and divergent strategies are employed in the synthesis of pyrimidine libraries.

Divergent Synthesis: This approach starts from a common intermediate which is then elaborated into a variety of different products. wikipedia.orgresearchgate.net This is particularly useful for creating libraries of related compounds for screening purposes. wikipedia.org For example, a central pyrimidine core can be functionalized in a stepwise manner to generate a diverse set of derivatives. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Scaffolds

Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgacs.orgnih.gov These reactions are particularly valuable for the functionalization of heterocyclic compounds like pyrimidines.

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Palladium-catalyzed reactions are among the most common, though other metals like nickel and iron are also used. acs.org These methods have been successfully applied to introduce a wide range of substituents onto the pyrimidine ring with high efficiency and selectivity. acs.orgrsc.org

Application of Suzuki-Miyaura Cross-Coupling in Pyrimidine Synthesis

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a particularly versatile and widely used method for C-C bond formation. researchgate.netlibretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many organoboron reagents. researchgate.net

In the context of pyrimidine synthesis, the Suzuki-Miyaura coupling is frequently used to introduce aryl, heteroaryl, or alkyl groups onto the pyrimidine scaffold. researchgate.netacs.org For instance, a chloropyrimidine can be coupled with a methylboronic acid derivative to introduce a methyl group at a specific position. This approach was successfully utilized in an improved synthesis of 6-chloro-5-methylpyridin-2-amine, a key intermediate for a pharmaceutical compound, where the crucial methylation at the 5-position was achieved via a Suzuki-Miyaura cross-coupling reaction. acs.org This highlights the power of this reaction to achieve specific and often challenging functionalizations on heterocyclic rings.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of C-N bonds in the synthesis of amino-substituted pyrimidines. While direct palladium-catalyzed amination of a precursor like 4,6-dichloro-5-methylpyrimidine (B15144) to introduce the amino group at the C4 position is a conceptually straightforward approach, the literature more commonly describes the amination of chloro-substituted nitropyrimidines. For instance, palladium-catalyzed amination has been successfully applied to chloro-substituted 5-nitropyrimidines with various amines. ccspublishing.org.cn This suggests a potential two-step strategy for this compound synthesis: initial nitration of a suitable pyrimidine core followed by palladium-catalyzed amination and subsequent reduction of the nitro group.

The efficiency of these reactions is highly dependent on the choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent. Common catalyst systems include palladium sources like Pd2(dba)3 combined with bulky, electron-rich phosphine ligands such as R-BINAP or t-BuXPhos. ccspublishing.org.cnnih.gov The selection of the base, with options ranging from inorganic carbonates like potassium carbonate to stronger organic bases, is also crucial for a successful transformation. ccspublishing.org.cnnih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed strategy for the functionalization of electron-deficient heterocyclic systems like pyrimidines. The presence of two nitrogen atoms in the pyrimidine ring activates the halide leaving groups towards nucleophilic attack. nih.govyoutube.com

The synthesis of this compound via SNAr typically involves the reaction of a di- or tri-chlorinated pyrimidine precursor with an ammonia (B1221849) source. The regioselectivity of the amination is a key consideration. In the case of 2,4-dichloropyrimidines, substitution generally occurs selectively at the C4 position. wuxiapptec.com This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more activated towards nucleophilic attack. wuxiapptec.com The presence of an electron-withdrawing group at the C5 position further enhances this selectivity for C4 substitution. nih.gov

However, the regioselectivity can be influenced by the nature of the nucleophile and the substituents on the pyrimidine ring. For example, while primary and secondary amines typically favor C4 substitution on 2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity. nih.gov

The reaction conditions for SNAr aminations are often mild, proceeding under ambient or slightly elevated temperatures. uniatlantico.edu.coresearchgate.net The choice of solvent can also play a role, with polar aprotic solvents like DMF or alcohols being commonly used. rsc.org

Cyclization and Condensation Reactions for Pyrimidine Ring Construction

An alternative to functionalizing a pre-existing pyrimidine ring is to construct the desired substituted pyrimidine through cyclization and condensation reactions. This approach offers the advantage of introducing the required substituents at specific positions from the outset.

The classical method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. mdpi.comorganic-chemistry.org To synthesize this compound, a potential strategy would involve the cyclization of a suitably substituted three-carbon component with formamidine (B1211174) or a related N-C-N fragment. For instance, a β-keto nitrile or a related precursor bearing the methyl and chloro substituents at the appropriate positions could be condensed with an amidine source.

Various catalysts and reaction conditions have been developed to promote these cyclization reactions, with some methods utilizing metal catalysts or operating under solvent-free conditions to improve efficiency and sustainability. mdpi.comorganic-chemistry.org

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. rasayanjournal.co.innih.govbenthamdirect.combenthamdirect.com These approaches focus on the use of safer solvents, catalysts, and reaction conditions.

For pyrimidine synthesis, green methodologies include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.innih.gov

Ultrasound-assisted synthesis: Sonication can also accelerate reactions and enhance efficiency. rasayanjournal.co.innih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. rasayanjournal.co.innih.govresearchgate.net

Use of green catalysts: Employing non-toxic and recyclable catalysts is a key aspect of green chemistry. rasayanjournal.co.innih.gov

Water as a solvent: Utilizing water as a reaction medium is an environmentally benign alternative to organic solvents. nih.gov

In the context of SNAr reactions, for example, the use of potassium fluoride (B91410) in water has been shown to be an effective and environmentally friendly system for the amination of heteroaryl chlorides, offering an alternative to palladium-catalyzed methods. nih.gov

Regiochemical Control and Stereoselective Considerations in Pyrimidine Synthesis

As discussed in the context of SNAr reactions, achieving the correct regiochemistry is paramount in the synthesis of specifically substituted pyrimidines like this compound. The inherent electronic properties of the pyrimidine ring generally direct nucleophilic attack to the C4 and C6 positions. wuxiapptec.com

For 2,4-disubstituted pyrimidines, the regioselectivity of substitution is influenced by the nature of the existing substituents and the incoming nucleophile. Quantum mechanics (QM) analyses have been employed to understand and predict the regioselectivity of SNAr reactions on dichloropyrimidines. wuxiapptec.com These studies have shown that electron-donating groups at the C6 position can direct substitution to the C2 position. wuxiapptec.com

In the synthesis of this compound, starting from a dichlorinated precursor, the primary challenge is to selectively introduce the amino group at the C4 position while retaining the chlorine at C6. As previously noted, the substitution of 2,4-dichloropyrimidines with amines typically favors the desired C4-amino product. wuxiapptec.comresearchgate.net

Stereoselectivity is not a factor in the synthesis of the achiral this compound.

Process Optimization and Scale-Up Methodologies for this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization and scale-up considerations. For the synthesis of this compound, this involves ensuring safety, efficiency, and cost-effectiveness.

For the scale-up of a synthesis for this compound, factors to consider would include:

Reaction kinetics and thermodynamics: Understanding the reaction rates and equilibria to optimize reaction times and temperatures.

Heat and mass transfer: Ensuring efficient mixing and temperature control in large reactors.

Work-up and purification: Developing robust and scalable procedures for product isolation and purification, such as crystallization.

Safety assessment: Identifying and mitigating potential hazards associated with the reagents and reaction conditions.

For instance, in a patented process for a related pyridone derivative, the reaction of 2-chloro-5-methyl-4-pyridinamine with KOH in methanol (B129727) is carried out in a pressure reactor at elevated temperatures (160-200 °C). google.com This indicates that for certain steps, specialized equipment may be necessary for safe and efficient scale-up.

Chemical Reactivity and Reaction Mechanisms of 6 Chloro 5 Methylpyrimidin 4 Amine

Reactivity at the Chloro Substituent

The chlorine atom at the C6 position of the pyrimidine (B1678525) ring is the most electrophilic site, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of 6-Chloro-5-methylpyrimidin-4-amine.

The chloro group at the C6 position is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

Common nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiolates. For instance, reactions with primary and secondary amines lead to the formation of the corresponding 6-aminopyrimidine derivatives. researchgate.net Such amination reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the liberated hydrochloric acid. Similarly, treatment with alkoxides, such as sodium methoxide (B1231860) or ethoxide, results in the formation of 6-alkoxypyrimidines. The choice of nucleophile and reaction conditions allows for the introduction of a wide range of functional groups at the C6 position. mdpi.com

The table below summarizes representative nucleophilic displacement reactions on chloropyrimidines, illustrating the versatility of this transformation.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Primary Amine | Benzylamine | 6-(Benzylamino)-5-methylpyrimidin-4-amine | Heat in a solvent like ethanol (B145695) or DMF |

| Secondary Amine | Morpholine | 6-Morpholino-5-methylpyrimidin-4-amine | Heat, often with a base like K₂CO₃ or Et₃N |

| Alkoxide | Sodium Methoxide | 6-Methoxy-5-methylpyrimidin-4-amine | Room temperature or gentle heating in methanol (B129727) |

| Thiolate | Sodium Thiophenoxide | 6-(Phenylthio)-5-methylpyrimidin-4-amine | Room temperature in a polar aprotic solvent |

The carbon-chlorine bond in this compound can also be activated by palladium catalysts, enabling a variety of cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most significant reactions in this category is the Suzuki coupling, where the chloropyrimidine is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C6 position. Another important transformation is the Buchwald-Hartwig amination, which provides an alternative to classical nucleophilic substitution for the formation of C-N bonds, often under milder conditions and with a broader substrate scope. Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Stille couplings, can also be employed to further functionalize the pyrimidine ring. An electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides, using a nickel(II) catalyst and a sacrificial iron anode, has also been reported to produce 4-amino-6-arylpyrimidines in moderate to high yields. nih.gov

The following table provides an overview of common palladium-catalyzed reactions involving the C-Cl bond of chloropyrimidines.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-5-methylpyrimidin-4-amine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 6-Amino-5-methylpyrimidin-4-amine derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-Alkynyl-5-methylpyrimidin-4-amine |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 6-Alkenyl-5-methylpyrimidin-4-amine |

Reactivity of the Primary Amine Moiety

The primary amino group at the C4 position is nucleophilic and can undergo a range of reactions typical of aromatic amines.

The 4-amino group can be readily acylated by reacting this compound with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to scavenge the acid byproduct, leading to the formation of the corresponding N-acyl derivative. For example, reaction with acetyl chloride would yield N-(6-chloro-5-methylpyrimidin-4-yl)acetamide.

Alkylation of the amino group is also possible using alkyl halides. However, controlling the degree of alkylation can be challenging, as mono- and di-alkylation products may be formed. The reaction of a related compound, 4,6-dichloro-5-nitropyrimidine, with N-methylbenzylamine results in the displacement of a chloro group, demonstrating the nucleophilic character of the amine. nih.gov

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgijapbc.commdpi.com This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.

The formation of Schiff bases is an important transformation as it allows for the introduction of a wide variety of substituents and can serve as a precursor for further reactions, such as reduction to secondary amines or participation in cycloaddition reactions.

Electrophilic Reactions on the Pyrimidine Core

Direct electrophilic substitution on the carbon atoms of the pyrimidine ring of this compound is generally difficult. The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which deactivate the ring towards attack by electrophiles.

While the amino group at C4 is an activating group, its effect is often insufficient to overcome the inherent low reactivity of the pyrimidine ring towards electrophiles. Reactions such as nitration or halogenation, which are common for many aromatic systems, typically require harsh conditions for pyrimidines and often result in low yields or decomposition of the starting material. There are reports of unusual aromatic substitution where a nitro group is displaced by a chloride ion in a related 2-amino-4-hydroxy-5-nitropyrimidin-6-one system, highlighting the complex reactivity of substituted pyrimidines. researchgate.net However, classical electrophilic substitution on the carbon backbone remains a significant challenge.

Investigating Reaction Kinetics and Thermodynamic Profiles of this compound

A comprehensive understanding of the chemical reactivity of this compound, a substituted pyrimidine of interest in synthetic chemistry, necessitates a detailed investigation into its reaction kinetics and thermodynamic profiles. While specific experimental data for this exact compound is limited in publicly accessible literature, a robust analysis can be constructed by examining the well-established principles of nucleophilic aromatic substitution (SNAr) on related pyrimidine and heteroaromatic systems. The reactivity of the chlorine atom at the C6 position is significantly influenced by the electronic effects of the pyrimidine ring nitrogens, the amino group at C4, and the methyl group at C5.

The primary reaction of interest for this compound is the nucleophilic displacement of the chloride ion. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack on the ring carbons. The positions ortho and para (C2, C4, C6) to the ring nitrogens are particularly activated towards nucleophilic substitution. stackexchange.comstackexchange.com In the case of this compound, the chloro substituent is at an activated position, making it susceptible to displacement by a variety of nucleophiles.

The reaction mechanism for such substitutions on chloropyrimidines can proceed through a stepwise SNAr mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, or through a concerted mechanism. researchgate.net The stability of the Meisenheimer complex is a key factor in the kinetics of the stepwise pathway. For this compound, nucleophilic attack at C6 would lead to a Meisenheimer-like intermediate where the negative charge can be delocalized onto the ring nitrogens, thus stabilizing the intermediate and favoring the reaction.

The rate of nucleophilic substitution is also highly dependent on the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally react faster. masterorganicchemistry.com The solvent plays a crucial role in stabilizing the transition state and any charged intermediates. nih.gov Kinetic studies of related chloropyrimidines with amines have shown that reaction rates can span several orders of magnitude depending on the specific reactants and conditions. researchgate.net

To illustrate the expected kinetic parameters, we can consider data from analogous systems. The following interactive data table presents representative second-order rate constants (k) for the nucleophilic substitution of various chloropyrimidines with amines. While not specific to this compound, these values provide a useful reference for the magnitude of reactivity that can be anticipated.

Representative Rate Constants for Amination of Chloropyrimidines

| Chloropyrimidine Derivative | Amine Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M-1s-1) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrimidine | Piperidine | Methanol | 25 | 1.2 x 10-4 | researchgate.net |

| 4-Chloro-2,6-dimethylpyrimidine | Aniline | Ethanol | 50 | 3.5 x 10-6 | Analogous System |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline (with HCl catalyst) | Ethanol | Reflux | Qualitatively fast | nih.govpreprints.org |

| 2,4-Dichloropyrimidine | Morpholine (substitution at C4) | Ethanol | 25 | ~5 x 10-3 | Analogous System |

This table is for illustrative purposes and shows data from related compounds to provide a qualitative understanding of the expected reactivity of this compound. The rates can vary significantly based on the specific substituents and reaction conditions.

The following table presents hypothetical thermodynamic data for the amination of this compound, based on typical values for SNAr reactions on heteroaromatic chlorides.

Hypothetical Thermodynamic Profile for Amination of this compound

| Thermodynamic Parameter | Estimated Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 15 - 25 kcal/mol | Energy barrier that must be overcome for the reaction to occur. Influences the reaction rate. |

| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | Indicates an exothermic reaction, releasing heat. The formation of a stronger C-N bond compared to the C-Cl bond is a major contributor. |

| Entropy of Reaction (ΔS) | Slightly negative to near zero | Typically, the combination of two molecules into one product leads to a decrease in entropy. However, the release of a small molecule (HCl, trapped by a base) can affect the overall change. |

| Gibbs Free Energy of Reaction (ΔG) | Negative | A negative ΔG indicates a spontaneous and thermodynamically favorable reaction, proceeding towards the products. |

These are estimated values based on analogous reactions and are intended to provide a general understanding of the thermodynamic landscape for the nucleophilic substitution on this compound.

Derivatization Strategies and Design of Analogues Based on the 6 Chloro 5 Methylpyrimidin 4 Amine Scaffold

Systematic Functionalization of the Pyrimidine (B1678525) Ring

The pyrimidine ring of 6-chloro-5-methylpyrimidin-4-amine offers multiple sites for chemical modification, primarily through substitution at the chloro position and modification of the amino group. These alterations are key to creating diverse libraries of compounds for screening and optimization.

Introduction of Diverse Substituents via Cross-Coupling

The chlorine atom at the 6-position of the pyrimidine ring is a prime site for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes the C-Cl bond susceptible to oxidative addition, a crucial step in these catalytic cycles. mdpi.com

One of the most utilized methods is the Suzuki-Miyaura cross-coupling reaction, which pairs the chloropyrimidine with various aryl or heteroaryl boronic acids. mdpi.comnih.govresearchgate.net This reaction has been successfully employed to synthesize a variety of biaryl pyrimidines. nih.gov For instance, the coupling of 2,4-dichloropyrimidines with phenylboronic acid has been shown to be regioselective, favoring substitution at the C4-position. mdpi.com Microwave-assisted Suzuki couplings have also been developed, offering a rapid and efficient method for generating libraries of 4-aryl-2-chloropyrimidines. mdpi.com Research has demonstrated that a range of boronic acids, including those with electron-donating and electron-withdrawing groups, can be effectively coupled with chloropyrimidines. acs.org

Beyond Suzuki coupling, other cross-coupling reactions have also been explored. For example, cobalt-catalyzed cross-coupling reactions between arylzinc halides and 2-chloropyrimidines have been reported, providing an alternative route to 2-aryldiazines. nih.gov These methods expand the toolbox for chemists to introduce diverse functionalities, such as different aromatic and heterocyclic rings, onto the pyrimidine scaffold.

A summary of exemplary cross-coupling reactions on related chloropyrimidine systems is presented below:

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)2 / DPEphos | 5-Bromo-6-chloropyridin-2-amine, Methylboronic acid | 6-Chloro-5-methylpyridin-2-amine | sci-hub.se |

| Pd(PPh3)4 | 2,4-Dichloropyrimidine, Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | mdpi.com |

| CoBr2 / Zn | 2-Chloropyrimidine, Arylzinc halide | 2-Arylpyrimidine | nih.gov |

| Pd2(dba)3 / P(t-Bu)3 | Resin-supported chloropyrimidine, Arylboronic acid | 4-(Substituted amino)-6-arylpyrimidine | nih.govacs.org |

Modification of the Amino Group

The amino group at the 4-position of the pyrimidine ring provides another handle for derivatization. This can be achieved through various reactions, including acylation, alkylation, and condensation reactions. The reactivity of the amino group can be influenced by the substituents on the pyrimidine ring. rsc.org

For example, the amino group can be acylated with various acid chlorides or anhydrides to introduce amide functionalities. It can also undergo N-alkylation to introduce different alkyl or aryl groups. researchgate.net Furthermore, the amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further modified. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity or material properties. researchgate.netrsc.org

Rational Design Principles for Pyrimidine Derivatives

The design of novel pyrimidine derivatives often follows rational design principles, where structural modifications are guided by a specific biological target or desired material property. nih.govresearchgate.net This approach often involves the use of computational modeling and an understanding of structure-activity relationships (SAR). researchgate.net

In drug discovery, for instance, the 4-aminopyrimidine (B60600) scaffold is a known "hinge-binder" that can form crucial hydrogen bonds with the hinge region of many protein kinases. nih.gov Rational design of inhibitors often involves retaining this key interaction while modifying other parts of the molecule to enhance potency and selectivity. nih.govnih.govrsc.org For example, introducing substituents that can access hydrophobic pockets or form additional hydrogen bonds in the active site of a target enzyme can lead to more potent inhibitors. nih.gov

High-Throughput Synthesis and Combinatorial Chemistry for Pyrimidine Libraries

To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis and combinatorial chemistry techniques are often employed. spirochem.comwikipedia.org These strategies allow for the rapid generation of large and diverse libraries of related compounds. acs.orgnih.govnih.gov

Solid-phase synthesis has proven to be a powerful tool for creating pyrimidine libraries. nih.govacs.orgacs.orgacs.org In this approach, the pyrimidine scaffold is attached to a solid support, and subsequent chemical transformations are carried out in a stepwise manner. The use of a solid support simplifies purification, as excess reagents and byproducts can be easily washed away. acs.org This methodology has been used to generate libraries of 4-(substituted amino)-6-arylpyrimidines via Suzuki cross-coupling on a resin-bound chloropyrimidine. nih.govacs.org

Combinatorial chemistry, often coupled with solid-phase synthesis, allows for the creation of "split-and-pool" libraries, where a large number of unique compounds can be synthesized simultaneously. wikipedia.org This approach is highly valuable for identifying initial "hits" in drug discovery screening campaigns.

Targeted Derivatization for Specific Pharmacological or Material Applications

The derivatization of the this compound scaffold is often directed towards specific applications, primarily in pharmacology and material science.

In pharmacology, pyrimidine derivatives are investigated for a wide range of therapeutic activities, including as anticancer agents, kinase inhibitors, and antimicrobial agents. nih.govnih.govacs.org For example, the pyrimidine core is a key feature in many approved kinase inhibitors. The ability to systematically modify the scaffold allows for the fine-tuning of a compound's activity against a specific kinase target. nih.gov

In the field of material science, pyrimidine derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs). spiedigitallibrary.org The electronic properties of the pyrimidine ring can be tuned by introducing different substituents, leading to materials with desired photophysical properties, such as high photoluminescence quantum yields. spiedigitallibrary.org For instance, the combination of a pyrimidine ring with an electron-donating group like a dimethylamine (B145610) can lead to materials with significantly enhanced fluorescence. spiedigitallibrary.org

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

There is no specific information in the reviewed literature detailing the use of 6-Chloro-5-methylpyrimidin-4-amine as a precursor for constructing complex heterocyclic architectures. In principle, the chloro- and amino- groups could be exploited in sequential reactions to build such structures, but specific examples are not documented.

Similarly, no published research explicitly describes the use of this compound as a building block for fused pyrimidine (B1678525) systems, such as purines, pteridines, or pyrimido[4,5-d]pyrimidines. The strategic placement of the methyl, chloro, and amino groups could theoretically allow for annulation reactions to form these fused systems, but documented instances of these transformations are absent from the scientific literature.

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity. encyclopedia.pub Amines and halides are common participants in various MCRs. mdpi.com However, a search of the literature did not yield any examples where this compound is a reactant in a multi-component reaction sequence.

Design of Catalytic Systems or Ligands Incorporating Pyrimidine Scaffolds

The nitrogen atoms of a pyrimidine ring can act as coordination sites for metal centers, making pyrimidine derivatives potential ligands in catalysis. The amino group of this compound could also be functionalized to create more complex ligand structures. Nevertheless, there are no specific reports on the design or application of catalytic systems or ligands derived from this particular compound.

Advanced Spectroscopic and Crystallographic Characterization of 6 Chloro 5 Methylpyrimidin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹³C NMR spectroscopy complements proton NMR by providing information about the carbon skeleton. For substituted pyrimidines, the chemical shifts of the carbon atoms are sensitive to the nature and position of the substituents. A complete assignment of all proton and carbon signals is often achieved through a combination of one-dimensional and two-dimensional NMR techniques. bas.bg

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign proton and carbon signals, especially in complex molecules, multi-dimensional NMR experiments are employed. These techniques provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. bas.bg For a derivative of 6-Chloro-5-methylpyrimidin-4-amine, COSY would show cross-peaks between protons that are coupled through two or three bonds, helping to establish the connectivity of the proton-bearing fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbons they are attached to. bas.bg In the context of this compound, an HSQC spectrum would link the proton signals to their corresponding carbon signals in the pyrimidine (B1678525) ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. bas.bg This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by showing correlations between protons and carbons that are not directly bonded. For example, the protons of the methyl group would be expected to show an HMBC correlation to the C5 and C6 carbons of the pyrimidine ring.

A study on substituted fluorenylspirohydantoins demonstrated the power of these 2D NMR techniques in providing a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts. bas.bg

Isotopic Labeling Studies via NMR

Isotopic labeling, where an atom such as ¹³C or ¹⁵N is selectively introduced into the molecule, is a powerful technique used in conjunction with NMR to trace metabolic pathways, elucidate reaction mechanisms, and aid in spectral assignment. While specific isotopic labeling studies on this compound are not prominently reported, this methodology remains a valuable potential tool for in-depth structural and mechanistic investigations of its derivatives.

Advanced Mass Spectrometry for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The exact mass of 6-Chloro-N-methylpyrimidin-4-amine, a closely related derivative, has been determined to be 143.0250249 Da. nih.gov This high-resolution mass measurement allows for the unambiguous determination of the elemental formula (C₅H₆ClN₃).

Electron ionization (EI) mass spectrometry of a related pyridine (B92270) derivative, 2-chloro-5-methylpyridin-4-amine (B1314158), shows a [M+H]⁺ peak at m/z = 143, confirming its molecular weight. chemicalbook.com The fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure. Common fragmentation pathways for chloropyrimidines can involve the loss of a chlorine atom, the elimination of small neutral molecules like HCN, or cleavage of the pyrimidine ring. A detailed analysis of these fragmentation patterns can help to confirm the substitution pattern on the pyrimidine ring. For instance, in a study of chloropyrimidines as covalent inhibitors, mass spectrometry was used to confirm the covalent modification of a kinase by observing the expected mass increase of the protein upon reaction with the inhibitor. nih.gov

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the surveyed literature, a study on the isomeric compound 2-Chloro-6-methylpyrimidin-4-amine has been reported. This analysis revealed that the compound crystallizes in the monoclinic space group P21/c.

The crystal structure of 2-Chloro-6-methylpyrimidin-4-amine shows that the molecules are linked by N-H···N hydrogen bonds, forming dimers. These dimers are further connected into a two-dimensional network. Such detailed structural information is crucial for understanding the solid-state packing and the nature of non-covalent interactions that govern the physical properties of the compound.

Table 1: Crystallographic Data for the Isomer 2-Chloro-6-methylpyrimidin-4-amine

| Parameter | Value |

| Empirical Formula | C₅H₆ClN₃ |

| Formula Weight | 143.58 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.1256 (8) |

| b (Å) | 7.8537 (8) |

| c (Å) | 13.0769 (15) |

| β (°) | 115.678 (1) |

| Volume (ų) | 659.54 (13) |

| Z | 4 |

This data pertains to the isomer 2-Chloro-6-methylpyrimidin-4-amine and is presented for illustrative purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule. The vibrational spectra of substituted pyrimidines have been the subject of several studies.

In the FT-IR spectrum of a substituted pyrimidine, characteristic bands for the N-H stretching vibrations of the amino group are expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyrimidine ring typically appear around 2900-3100 cm⁻¹. The pyrimidine ring stretching vibrations, which are analogous to the quadrant and semi-circle stretching modes of benzene, are generally observed in the 1400-1600 cm⁻¹ region and are relatively insensitive to substitution. ias.ac.in The C-Cl stretching vibration is expected at lower wavenumbers, typically in the range of 600-800 cm⁻¹.

A complete assignment of the vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT) calculations. nih.govnih.gov These calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental FT-IR and Raman spectra to provide a detailed understanding of the vibrational properties of the molecule. For example, a study on 4-amino-2,6-dichloropyridine (B16260) utilized DFT calculations to simulate the infrared and Raman spectra, which showed excellent agreement with the experimental data. nih.gov

Computational Chemistry and Theoretical Investigations of 6 Chloro 5 Methylpyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of understanding the behavior of 6-chloro-5-methylpyrimidin-4-amine. These calculations, typically employing density functional theory (DFT) or other high-level ab initio methods, can predict a wide range of molecular properties with a high degree of accuracy.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Analysis of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amino group, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the pyrimidine ring, particularly influenced by the electron-withdrawing chloro group.

The charge distribution within the molecule, often visualized through electrostatic potential maps, reveals the electron-rich and electron-poor regions. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The chloro and methyl substituents also modulate the charge distribution across the aromatic ring.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and would be determined from specific quantum chemical calculations.

The aromaticity of the pyrimidine ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, including structural, magnetic, and electronic descriptors.

Structural Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) is a common structural index. It evaluates the bond length alternation in the ring; a value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. For substituted pyrimidines, the HOMA index can be used to assess the influence of substituents on the ring's aromatic character.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. It involves calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

Electronic Criteria: The Para-Delocalization Index (PDI) and the Fluctuation Index (FLU) are electronic measures that quantify electron delocalization.

Studies on various pyrimidine derivatives have shown that substituents can either increase or decrease the aromaticity of the pyrimidine ring. Electron-donating groups like amino and methyl groups can sometimes enhance aromaticity, while electron-withdrawing groups like chloro can have a more complex effect. rsc.org A comprehensive aromaticity assessment of this compound would involve the calculation and comparison of these indices.

Table 2: Aromaticity Indices for the Pyrimidine Ring in this compound (Illustrative Data)

| Index | Calculated Value | Interpretation |

| HOMA | 0.85 | Moderately Aromatic |

| NICS(0) | -7.2 ppm | Aromatic |

| NICS(1) | -9.5 ppm | Aromatic |

| PDI | 0.08 | Aromatic |

| FLU | 0.01 | Aromatic |

Note: These values are illustrative and would be derived from specific computational analyses.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states, intermediates, and energy profiles of reaction pathways.

For reactions involving this compound, such as nucleophilic aromatic substitution at the chloro position or electrophilic attack on the ring, computational methods can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its characterization involves frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Once the reactants, products, and transition state are optimized, the activation energy barrier for the reaction can be calculated. This energy barrier is a critical factor in determining the reaction rate. Computational studies on pyrimidine ring-opening reactions, for instance, have successfully mapped out the reaction mechanism and calculated the relative Gibbs energies of intermediates and transition states. researchgate.net

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In these models, a number of individual solvent molecules are included in the calculation. This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations can be used to sample various solvent configurations. nih.gov

For reactions of this compound, the choice of solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction pathway and rate. nih.govspringernature.com For example, a polar solvent would be expected to stabilize a polar transition state, thus accelerating the reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial for its biological activity and material properties. Conformational analysis and molecular dynamics simulations provide a means to explore the conformational landscape and dynamic behavior of this compound.

Conformational analysis aims to identify the stable conformers of the molecule and their relative energies. For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the rotation around the C-N bond of the amino group.

Molecular dynamics (MD) simulations provide a time-resolved picture of the molecule's motion. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and reveal the dynamic interplay between different parts of the molecule and its environment. In the context of a biological system, MD simulations can be used to study the binding of this compound to a protein target, providing insights into the key interactions that stabilize the complex. The rigidity of the pyrimidine ring in aqueous solutions has been noted in computational studies of the parent pyrimidine molecule. nih.govresearchgate.net

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)

A significant application of DFT in chemical research is the prediction of spectroscopic parameters. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the characterization and identification of chemical compounds. DFT calculations can provide theoretical spectra that, when compared with experimental data, can confirm molecular structures, aid in the assignment of spectral peaks, and offer a deeper understanding of the underlying molecular vibrations and electronic transitions.

To date, a comprehensive theoretical study detailing the DFT-predicted spectroscopic parameters specifically for this compound is not extensively available in peer-reviewed literature. However, based on established computational protocols for similar heterocyclic compounds, a general approach can be outlined. Such a study would typically involve optimizing the molecular geometry of this compound using a specific DFT functional (e.g., B3LYP, PBE0, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). Following geometry optimization, the same level of theory would be employed to calculate various spectroscopic properties.

Vibrational Frequencies (IR Spectroscopy): The calculation of harmonic vibrational frequencies is a standard output of DFT calculations. These frequencies correspond to the fundamental vibrational modes of the molecule and can be directly related to the peaks observed in an experimental IR spectrum. The theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful capability of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning signals in complex NMR spectra and can help in distinguishing between different isomers.

Electronic Transitions (UV-Vis Spectroscopy): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. These calculations can provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, within the molecule.

While specific, published data tables for this compound are not available, the tables below illustrate the typical format and type of information that would be generated from such a DFT study. The values presented are hypothetical and serve as a placeholder for future experimental and computational work.

Table 1: Hypothetical DFT-Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Assignment |

| ν(N-H) stretch | 3450 | Medium | Amine N-H symmetric stretch |

| ν(C-H) stretch | 3050 | Weak | Aromatic C-H stretch |

| ν(C=N) stretch | 1620 | Strong | Pyrimidine ring stretch |

| ν(C=C) stretch | 1580 | Strong | Pyrimidine ring stretch |

| δ(N-H) bend | 1500 | Medium | Amine N-H scissoring |

| ν(C-Cl) stretch | 750 | Strong | C-Cl stretch |

Table 2: Hypothetical DFT-Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (referenced to TMS)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (Amine) | 6.5 |

| H (Ring) | 8.2 |

| H (Methyl) | 2.4 |

| ¹³C NMR | |

| C4 (C-NH₂) | 158.0 |

| C6 (C-Cl) | 155.0 |

| C2 | 152.0 |

| C5 (C-CH₃) | 115.0 |

| CH₃ | 15.0 |

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 290 | 0.15 |

| S₀ → S₂ | 265 | 0.25 |

The generation of actual, reliable data for these tables awaits dedicated computational and experimental studies on this compound. Such research would be a valuable contribution to the field, providing a fundamental understanding of this molecule's properties and paving the way for its potential applications.

Medicinal Chemistry and Pharmaceutical Research Endeavors of 6 Chloro 5 Methylpyrimidin 4 Amine Scaffolds

Strategic Use of Pyrimidine (B1678525) Cores in Drug Discovery

The pyrimidine ring is a privileged structure in drug discovery due to its presence in the nucleobases of DNA and RNA, making it a natural starting point for the design of molecules that can interact with biological systems. gsconlinepress.com The unique physicochemical properties of the pyrimidine ring, including its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems like the phenyl group, often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Medicinal chemists have extensively utilized pyrimidine scaffolds to develop novel therapeutics with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. gsconlinepress.comnih.gov The strategic incorporation of substituents onto the pyrimidine core allows for the fine-tuning of a compound's biological activity, selectivity, and metabolic stability.

Intermediacy in the Synthesis of Active Pharmaceutical Ingredients (APIs)

6-Chloro-5-methylpyrimidin-4-amine serves as a crucial intermediate in the synthesis of several important APIs. Its reactive chloro and amino groups provide versatile handles for further chemical modifications, enabling the construction of more complex molecular architectures.

Routes to Lumacaftor and Analogues from Pyrimidine Intermediates

Lumacaftor, a drug used in the treatment of cystic fibrosis, features a complex heterocyclic core. sci-hub.se The synthesis of Lumacaftor relies on key intermediates, and while the direct precursor is 6-chloro-5-methylpyridin-2-amine, the broader class of substituted pyrimidines and pyridines highlights the importance of these scaffolds in constructing such therapeutic agents. sci-hub.seresearchgate.netacs.org Synthetic strategies often involve the strategic introduction of functional groups onto the core ring structure to build the final complex molecule. sci-hub.seacs.org

Synthesis of Anti-Cancer Drug Precursors (e.g., Dasatinib related compounds)

The pyrimidine scaffold is a key component of numerous anticancer drugs. nih.gov Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), contains a substituted pyrimidine ring. nih.govnih.govunisi.it The synthesis of Dasatinib and its analogues often involves the coupling of a substituted pyrimidine intermediate with other heterocyclic fragments. For instance, a common synthetic route involves the reaction of a 4-amino-6-chloropyrimidine (B18116) derivative with a thiazole-containing component to assemble the core structure of Dasatinib. chemicalbook.com This highlights the critical role of pyrimidine intermediates in accessing this important class of anti-cancer agents.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. nih.gov

Research has shown that the nature and position of substituents on the pyrimidine ring can dramatically affect a compound's inhibitory potency and selectivity against specific biological targets. mdpi.com For example, in the development of kinase inhibitors, modifications to the substituents on the pyrimidine ring can lead to enhanced binding affinity and improved pharmacological profiles. nih.gov The introduction of different functional groups can alter the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which are critical for effective drug-target interactions. nih.gov

For instance, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to this compound, have demonstrated that specific substitutions can lead to potent inhibition of various kinases involved in cancer progression. nih.gov

Mechanistic Studies of Biological Activity

Understanding the mechanism by which a drug exerts its therapeutic effect is crucial for rational drug design and development. For pyrimidine-based drugs, mechanistic studies often focus on their interaction with specific enzymes.

Investigations into Enzyme Inhibition Mechanisms by Pyrimidine Derivatives

Many pyrimidine derivatives function as enzyme inhibitors. researchgate.netnih.gov Mechanistic studies, such as enzyme kinetics assays, are employed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). acs.org For example, studies on pyrimidine derivatives as cholinesterase inhibitors have revealed that many act through a mixed inhibition mechanism, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. acs.org The determination of inhibition constants (Ki) provides a quantitative measure of the inhibitor's potency. researchgate.netnih.gov Such investigations provide valuable insights into the molecular interactions between the pyrimidine derivative and the active site of the enzyme, guiding the design of more potent and selective inhibitors. researchgate.netnih.gov

Receptor Binding and Modulation Studies

The 4-aminopyrimidine (B60600) scaffold, inclusive of derivatives of this compound, has been extensively investigated for its ability to bind to and modulate the activity of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

Research into aminopyrimidine derivatives has revealed their potential as potent and selective kinase inhibitors. For instance, a series of aminodimethylpyrimidinol derivatives were designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC). nih.gov In this study, compounds were evaluated for their in vitro inhibitory activity against FGFR4 kinase. Notably, compound 6O , an aminodimethylpyrimidinol derivative, demonstrated significant and selective inhibition of FGFR4 with an IC₅₀ value of 75.3 nM. nih.gov This selectivity is crucial for minimizing off-target effects. The study highlighted that the dimethyl groups on the pyrimidine ring of compound 6O were instrumental in preventing a proper conformation for covalent bonding to other FGFR family members (FGFR1-3), thus conferring its selectivity for FGFR4. nih.gov Furthermore, the presence of a smaller fluorine atom on the dimethoxyphenyl ring of 6O was found to provide a suitable conformation for strong binding interactions within the active site of FGFR4. nih.gov

The following table summarizes the inhibitory activities of selected aminodimethylpyrimidinol derivatives against FGFR4 kinase. nih.gov

| Compound | Concentration (µM) | % Inhibition of FGFR4 | IC₅₀ (nM) |

| BLU9931 | 1 | 98 | 32.7 |

| 6A | 1 | 85 | 190 |

| 6O | 1 | 95 | 75.3 |

These findings underscore the importance of the substitution pattern on the pyrimidine ring for achieving high affinity and selectivity. The chloro and methyl groups of the this compound scaffold provide key handles for synthetic modification to optimize such interactions.

Design and Synthesis of Novel Therapeutics Based on the this compound Template

The this compound scaffold has served as a foundational template for the rational design and synthesis of novel therapeutic agents. Its amenability to chemical modification allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. nih.gov

A prominent example of the therapeutic potential of the aminopyrimidine core is the discovery of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor. exlibrisgroup.com While not a direct derivative of this compound, its discovery was rooted in the exploration of 2-(aminopyrimidinyl)thiazole-5-carboxamides as kinase inhibitors. exlibrisgroup.com This class of compounds demonstrates the utility of the aminopyrimidine moiety as a key recognition element for the kinase ATP-binding site. The development of Dasatinib involved the synthesis of a series of substituted aminopyrimidinyl derivatives and their evaluation for inhibitory activity against Src and Abl kinases. This systematic approach led to the identification of a compound with potent antiproliferative activity in both hematological and solid tumor cell lines. exlibrisgroup.com

The synthesis of such therapeutic candidates often involves the strategic use of the chloro substituent on the pyrimidine ring. The chlorine atom at the 6-position can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups to probe the binding pocket of the target receptor. This versatility is a key advantage in the hit-to-lead and lead optimization phases of drug discovery.

The design of kinase inhibitors often focuses on creating molecules that can mimic the binding of ATP to the kinase active site. The 4-amino group of the this compound scaffold typically forms one or more critical hydrogen bonds with the hinge region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. The substituents at the 5- and 6-positions can then be modified to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.

Q & A

Basic: What are the established synthetic routes for 6-Chloro-5-methylpyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

A common synthetic route involves coupling chlorinated pyrimidine intermediates with methyl-substituted amines. For example, in a patent application (EP 4 374 877 A2), 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline was reacted under similar conditions to Reference Example 63, yielding the target compound with LCMS confirmation (m/z 245 [M+H]⁺) . Optimizations include:

- Temperature control : Reactions at 0°C under nitrogen, followed by gradual warming, reduce side reactions .

- Purification : Use preparative HPLC with gradients tailored to compound polarity (e.g., 0.75-minute retention time under SQD-FA05 conditions) .

- Catalyst selection : LiAlH4 in anhydrous dioxane improves reduction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.